ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is substituted with a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 7-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a cyclization reaction.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group at the 7-position to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium phenoxide, sodium thiophenoxide, and dimethylamine are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid and sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidine derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but lacks the pyrrolo group.
4-Chloro-2-methylthiopyrimidine-5-carboxylate: Contains a methylthio group instead of a trifluoromethyl group.
Triazole-Pyrimidine Hybrids: Compounds with similar pyrimidine cores but different substituents, showing varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClF3N3O2 |
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Molecular Weight |
293.63 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H7ClF3N3O2/c1-2-19-8(18)4-3-15-6-5(4)16-9(10(12,13)14)17-7(6)11/h3,15H,2H2,1H3 |
InChI Key |
WCXCJUJNOADESA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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